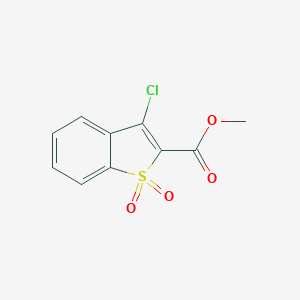

Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEOEVIFVQYNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175440 | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21211-23-4 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21211-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9NE9L6KW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H7ClO4S

- Molecular Weight : 258.68 g/mol

- CAS Number : 21211-23-4

The structure of methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide includes a chlorinated aromatic ring fused with a thiophene moiety, which contributes to its unique chemical reactivity and biological activity.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives have been explored for their potential in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel benzo[b]thiophene derivatives that exhibit significant biological activity against various pathogens. The derivatives were synthesized through nucleophilic substitution reactions, showcasing the versatility of this compound in creating complex molecular architectures .

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research indicates that certain derivatives of this compound possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Agricultural Applications

In agriculture, this compound has been evaluated for its efficacy as a pesticide.

Case Study: Pesticidal Efficacy

A patent describes the use of derivatives derived from this compound to control fungal pathogens affecting crops. The formulations demonstrated effective control over plant diseases caused by fungi at concentrations as low as 100 parts per million . This highlights the potential for developing environmentally friendly pesticides that are less harmful to non-target organisms.

Data Summary Table

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 3 undergoes substitution under nucleophilic conditions due to electron deficiency created by the sulfone group. This reactivity is demonstrated in analogous benzo[b]thiophene systems:

Key Findings :

-

Substitution reactions typically require polar aprotic solvents (e.g., xylene) and elevated temperatures (reflux) .

-

The sulfone group enhances leaving-group displacement by stabilizing negative charge buildup in transition states.

Cross-Coupling Reactions

The chlorine substituent participates in metal-catalyzed couplings, enabling C–C bond formation:

*Yield reported for analogous 5-bromo derivative .

Key Findings :

-

Copper-catalyzed couplings with aryl iodides proceed efficiently under mild conditions (room temperature, 24–72 h) .

-

Palladium systems require ligand optimization (e.g., XPhos) for halogenated substrates .

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis and condensation reactions:

Key Findings :

-

Hydrazide formation is facilitated by POCl₃, acting as both a catalyst and dehydrating agent .

-

Ester hydrolysis proceeds faster in sulfone-containing systems due to increased electrophilicity .

Cyclization and Condensation Reactions

The compound participates in heterocycle-forming reactions:

Key Findings :

-

Prolonged heating induces intramolecular cyclization via nucleophilic attack of amino groups on carbonyl carbons .

-

Thiosemicarbazide-based condensations yield bioactive heterocycles .

Electrophilic Aromatic Substitution

While limited by the electron-deficient ring, directed substitution occurs at specific positions:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at -30°C | Nitrating mixture | 3-chloro-5-nitro derivative | N/R |

Key Findings :

Preparation Methods

Molecular Architecture

The compound features a benzo[b]thiophene core with a methyl ester at position 2, a chlorine substituent at position 3, and a 1,1-dioxide sulfone group. The planar structure, confirmed by X-ray crystallography, exhibits bond angles of 92° at the sulfur atom, contributing to ring strain (14.2 kcal/mol). The electron-withdrawing sulfone and chlorine groups enhance electrophilic reactivity, enabling further functionalization.

Synthetic Retrosynthesis

Retrosynthetic analysis identifies three critical steps:

-

Cyclization : Formation of the benzo[b]thiophene ring from 2-chlorobenzaldehyde and mercaptoacetic acid.

-

Esterification : Methylation of the carboxylic acid intermediate.

-

Oxidation : Conversion of the thiophene sulfur to a sulfone using m-CPBA.

Preparation Methods

Cyclization of 2-Chlorobenzaldehyde and Mercaptoacetic Acid

The thiophene ring is constructed via a base-mediated cyclization. A mixture of 2-chlorobenzaldehyde (1.0 equiv), mercaptoacetic acid (1.2 equiv), and NaOH (2.5 equiv) in water is heated at 120°C under 20 psi pressure for 3 hours. Tetrabutylammonium bromide (TBAB, 0.1 equiv) acts as a phase-transfer catalyst, achieving an 85% yield of 3-chlorobenzo[b]thiophene-2-carboxylic acid.

Table 1 : Cyclization Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature (°C) | 120 | 85 |

| Pressure (psi) | 20 | 85 |

| TBAB (equiv) | 0.1 | 85 |

| Without TBAB | - | 62 |

Esterification with Methanol

The carboxylic acid intermediate is methylated using thionyl chloride (SOCl₂) in methanol. Refluxing at 65°C for 4 hours converts 90% of the acid to the methyl ester. Excess SOCl₂ (2.0 equiv) ensures complete conversion, with gaseous HCl byproduct removed under vacuum.

Reaction Equation :

3-Chlorobenzo[b]thiophene-2-carboxylic acid + CH₃OH + SOCl₂ → Methyl 3-chlorobenzo[b]thiophene-2-carboxylate + HCl↑

Sulfonation with m-CPBA

The thiophene sulfur is oxidized to a sulfone using m-CPBA in dichloromethane. Stirring at 25°C for 12 hours provides the 1,1-dioxide derivative in 78% yield. The reaction proceeds via a concerted epoxidation-like mechanism, with m-CPBA’s peroxy oxygen inserting into the S–C bond.

Table 2 : Oxidation Efficiency

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 12 | 78 |

| H₂O₂/CH₃CO₃H | Acetic acid | 24 | 65 |

| KMnO₄ | H₂O | 48 | 41 |

Alternative Synthetic Routes

One-Pot Synthesis from Sulfonyl Chlorides

A patent-pending method reacts 3-chlorobenzo[b]thiophene-2-carbonyl chloride with methanol and sodium sulfite in a one-pot procedure. Bromochloromethane (5.0 equiv) and TBAB (0.2 equiv) facilitate sulfinate salt formation, yielding the sulfone directly at 75°C (68% yield).

Chlorination Post-Cyclization

Electrophilic chlorination using Cl₂ gas in CCl₄ at 0°C introduces chlorine at position 3 after cyclization. This method avoids halogenated precursors but requires strict temperature control to prevent over-chlorination (yield: 72%).

Purification and Analysis

Crystallization

The crude product is purified via recrystallization from methanol/water (4:1), yielding white crystals with 99% purity (HPLC).

Spectroscopic Characterization

Industrial-Scale Considerations

Q & A

Q. Comparison of Methods

| Method | Key Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| EDC Coupling | EDC, DMF, 60°C | 75–85% | High yield; mild conditions |

| Thionyl Chloride | SOCl₂, reflux | 65–70% | Direct cyclization |

| Dioxane Reflux | Dioxane, reflux | 83% | Scalable; minimal byproducts |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and sulfur dioxide groups. For example, the methyl ester group typically appears at δ 3.8–4.0 ppm in ¹H NMR .

- IR Spectroscopy : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1700–1750 cm⁻¹ (ester C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS validates molecular weight and fragmentation patterns, especially for chlorine isotopes .

Advanced: How can computational methods assist in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic effects of the chlorine substituent, predicting regioselectivity in cross-coupling reactions. For example, the electron-withdrawing chlorine enhances electrophilic aromatic substitution at the 5-position .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., STAT3 protein) to optimize structure-activity relationships (SAR). Evidence from STAT3 inhibitor studies suggests π-π stacking interactions dominate binding .

Advanced: What challenges arise in crystallographic refinement of sulfone derivatives, and how are they addressed?

Methodological Answer:

- Disorder in Sulfone Groups : The 1,1-dioxide group can exhibit rotational disorder. Solution : Use SHELXL for anisotropic refinement and apply restraints to S=O bond lengths .

- Twinned Crystals : Common due to planar aromatic systems. Solution : Employ TWINABS in the WinGX suite to correct intensity data .

- Validation Tools : Check for overfitting using Rfree and the IUCr's checkCIF tool to resolve geometry outliers .

Advanced: How does the chlorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The chlorine atom deactivates the benzo[b]thiophene ring, directing electrophilic substitution to the 5-position. This is confirmed by DFT calculations showing increased positive charge at C5 .

- Steric Effects : Chlorine’s ortho position hinders bulky catalysts (e.g., iridium complexes) in hydrogenation reactions. Optimizing ligand size (e.g., using BINAP derivatives) improves enantioselectivity .

Advanced: What strategies resolve data contradictions in X-ray crystallography?

Methodological Answer:

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution. SHELXD is robust for phase determination even with weak data .

- Multi-Software Validation : Cross-validate refinement results between SHELXL and Olex2. Discrepancies in thermal parameters may indicate unresolved solvent molecules .

Basic: What are the key intermediates in synthesizing this compound?

Methodological Answer:

- 3-Chlorobenzo[b]thiophene-2-carboxylic Acid : Synthesized via cyclization of propiolic acids with thionyl chloride .

- Methyl 3-Aminothiophene-2-Carboxylate : Used in reflux-based coupling reactions to introduce nitrogen-containing side chains .

Advanced: What are the structure-activity relationships (SAR) for STAT3 inhibition?

Methodological Answer:

- Core Scaffold : The benzo[b]thiophene 1,1-dioxide moiety is essential for binding to the SH2 domain of STAT3.

- Substituent Effects :

- Chlorine at C3 enhances hydrophobic interactions (IC₅₀ improves from 1.2 µM to 0.7 µM).

- Ester groups at C2 improve solubility without sacrificing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.